
(Z)-2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, (Z)-2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid, is a derivative of acetic acid with a complex molecular structure that includes a benzofuran moiety and methoxy groups. This type of compound is part of a broader class of organic compounds that have been synthesized for various applications, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of related (Z)-2-[(Z)-3-alkylideneisobenzofuran-1(3H)-ylidene]acetic acid derivatives has been reported using a sequential coupling-cyclization strategy. The process involves the reaction of 3-(2-iodophenyl)-3-oxopropanoic acid derivatives with terminal alkynes in the presence of a palladium catalyst and copper(I) iodide, along with triethylamine in N, N-dimethylformamide at room temperature. This method has been shown to yield the desired products in reasonable yields, indicating a potentially efficient pathway for synthesizing compounds with similar structures .
Molecular Structure Analysis
The crystal structure of a closely related compound, (Z)- (±)-2-(3,5-dimethoxyphenyl)-4-(4-methoxybenzylidene)tetrahydrofuran-3-carboxylic acid, has been determined using single-crystal X-ray diffraction. This compound crystallizes in the triclinic system and is characterized by specific unit-cell parameters. The structure is further stabilized by intermolecular C-H…O hydrogen-bonding interactions, which are common in such organic compounds and can influence their physical and chemical properties .
Chemical Reactions Analysis
While the specific chemical reactions of (Z)-2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid are not detailed in the provided papers, the general reactivity of such compounds can be inferred. The presence of the acetic acid moiety suggests potential for participation in esterification and amidation reactions. The benzofuran and methoxy groups may also undergo electrophilic substitution reactions, depending on the reaction conditions and the presence of suitable reagents.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds within this class are influenced by their molecular structure. The crystal structure analysis provides insights into the solid-state properties, such as lattice parameters and hydrogen-bonding patterns. These structural features can affect the melting point, solubility, and stability of the compound. The electronic properties, such as absorption and emission spectra, are also related to the conjugated system present in the benzofuran core and the substituents attached to it. The methoxy groups contribute to the overall electron-donating character of the molecule, which can impact its reactivity and interaction with other molecules .
Applications De Recherche Scientifique
Crystal Structure and Stability
Research into unconventional crystalline hydrates and their stability under varying conditions has provided insight into the complex interplay of temperature, water activity, and pH on solid form stability. Studies have shown that controlling crystallization, filtration, and drying conditions can yield highly crystalline phase-pure samples, enabling detailed molecular-level understanding of crystal structures and transformations (Braun et al., 2015).
Synthesis Methodologies
Advancements in synthesis methodologies have been demonstrated through the development of new oxidatively removable carboxy protecting groups. This includes the efficient oxidation of dimethoxybenzyl esters to generate corresponding carboxylic acids, illustrating a broader utility in synthetic organic chemistry (Kim & Misco, 1985). Additionally, the synthesis of (Z)-2-[(Z)-3-Alkylideneisobenzofuran-1(3H)-ylidene] acetic acid derivatives through sequential coupling-cyclization reactions highlights innovative approaches to generating complex organic molecules (Kobayashi et al., 2008).
Antimicrobial and Anticancer Activity
Compounds similar to the one have been evaluated for their antimicrobial and anticancer activities. A study on new (Z)-2-((5-(4- Hydroxybenzylidene)-4-Oxo-4,5-Dihydrothiazol-2-Yl)Amino) Acid derivatives showcased their potential against various bacterial strains, indicating the relevance of these compounds in developing new antimicrobial agents (PansareDattatraya & Devan, 2015). Similarly, the design and synthesis of thiazolone derivatives have explored their anticancer and antimicrobial potentials, contributing to the search for novel therapeutic agents (Pansare et al., 2019).
Materials Science and Corrosion Inhibition
Investigations into corrosion inhibition for mild steel in aqueous solutions by indanones derivatives, including compounds structurally related to "(Z)-2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid," have shown significant inhibition efficiencies. These findings underscore the potential applications of these compounds in materials science, particularly in protecting metals from corrosion (Saady et al., 2018).
Propriétés
IUPAC Name |
2-[[(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O7/c1-11(20(22)23)26-14-6-7-15-17(10-14)27-18(19(15)21)8-12-4-5-13(24-2)9-16(12)25-3/h4-11H,1-3H3,(H,22,23)/b18-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTIRTCZGPDKLY-LSCVHKIXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)OC)OC)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(1H-tetrazol-1-yl)phenyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2501241.png)
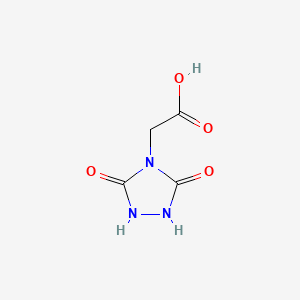
![1-(Chloromethyl)-3-(2-chlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2501243.png)
![N-mesityl-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2501245.png)
![3-(2-chloro-6-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2501247.png)
![methyl 3-[4-[(Z)-2-cyano-3-(naphthalen-1-ylamino)-3-oxoprop-1-enyl]-3,5-dimethylpyrazol-1-yl]propanoate](/img/structure/B2501249.png)
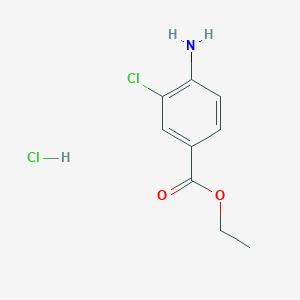
![N-[2-(methylsulfanyl)-4-pyrimidinyl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2501251.png)
![4-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]morpholine-3-carbonitrile](/img/structure/B2501254.png)
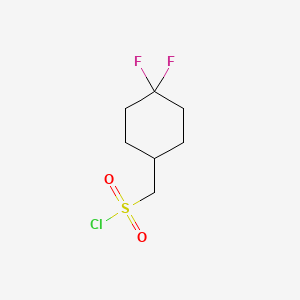
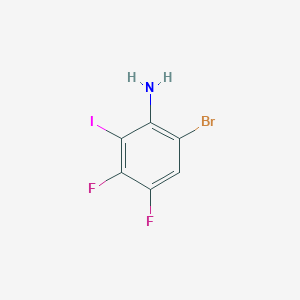
![3-Fluoro-4-methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2501259.png)
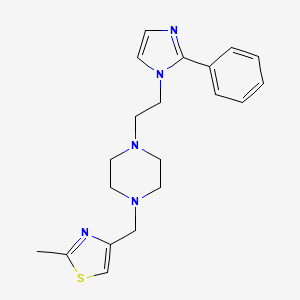
![[(2,5-Diethoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine](/img/structure/B2501262.png)